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A comprehensive analysis of the clinical efficacy, safety, and mechanism of action of the

combination therapy of Volasertib and low-dose cytarabine (LDAC) for the treatment of acute

myeloid leukemia (AML), particularly in older patients ineligible for intensive induction therapy.

This guide provides an objective comparison with LDAC monotherapy, supported by data from

key clinical trials.

The combination of Volasertib, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with

low-dose cytarabine (LDAC) has been investigated as a therapeutic strategy for patients with

AML, especially for an older population who are often not candidates for intensive

chemotherapy. Clinical studies have demonstrated that this combination can lead to improved

response rates and survival outcomes compared to LDAC alone, although this was not

consistently demonstrated across all trials. This guide synthesizes the available data to provide

a clear comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety
Clinical trials have provided key quantitative data on the efficacy and safety of Volasertib in

combination with LDAC versus LDAC monotherapy. The primary patient population for these

studies was individuals aged 65 years and older with previously untreated AML who were not

considered eligible for intensive remission induction therapy.
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The combination of Volasertib and LDAC showed a notable improvement in objective

response rates in a randomized Phase II trial, a finding that was also observed in a subsequent

Phase III study.[1] However, the survival benefit observed in the Phase II trial was not

replicated in the Phase III trial, which may be attributed to a higher incidence of fatal infections

in the combination arm.[1]

Efficacy Endpoint Volasertib + LDAC
LDAC Alone /
Placebo + LDAC

Trial

Objective Response

Rate (ORR)
31.0% 13.3% Phase II[2][3][4]

Objective Response

Rate (ORR)
25.2% 16.8%

Phase III (Primary

Analysis)[1]

Objective Response

Rate (ORR)
27.7% 17.1%

Phase III (Final

Analysis)[1]

Median Event-Free

Survival (EFS)
5.6 months 2.3 months Phase II[2][3][4]

Median Overall

Survival (OS)
8.0 months 5.2 months Phase II[2][3][4]

Median Overall

Survival (OS)
5.6 months 6.5 months Phase III[1]

ORR includes Complete Remission (CR) and CR with incomplete blood count recovery (CRi).

Safety and Tolerability
The addition of Volasertib to LDAC led to an increased frequency of adverse events, primarily

hematological toxicities and infections. While these were generally considered manageable in

the Phase II trial, the Phase III trial reported a higher rate of fatal adverse events, most

commonly infections, in the combination arm.[1][2]
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Adverse Event
(Grade ≥3)

Volasertib + LDAC
LDAC Alone /
Placebo + LDAC

Trial

Febrile Neutropenia 60.4% 29.3% Phase III[1]

Infections and

Infestations
81.3% (all grades) 63.5% (all grades) Phase III[1]

Gastrointestinal

Events
21% 7% Phase II[4]

Fatal Adverse Events 31.2% 18.0% Phase III[1]

Fatal

Infections/Infestations
17.1% 6.3% Phase III[1]

Experimental Protocols
The data presented is primarily derived from two key multicenter, randomized clinical trials: a

Phase II study (NCT00804856) and a Phase III study (POLO-AML-2; NCT01721876).[2][5]

Study Design and Patient Population
Inclusion Criteria: Patients aged 65 years or older with previously untreated, histologically

confirmed AML (WHO classification), ineligible for intensive induction therapy.[5] Eastern

Cooperative Oncology Group (ECOG) performance status of ≤2.[5]

Exclusion Criteria: Acute promyelocytic leukemia (APL), prior chemotherapy for AML (except

hydroxyurea for a limited duration), and significant organ dysfunction.[5][6]

Randomization: Patients were randomized to receive either Volasertib in combination with

LDAC or LDAC alone (with placebo in the Phase III trial).

Treatment Regimen
Volasertib: 350 mg administered as a 1-hour intravenous infusion on days 1 and 15 of a 4-

week (28-day) cycle.[2][3]
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Low-Dose Cytarabine (LDAC): 20 mg administered subcutaneously twice daily on days 1-10

of each 4-week cycle.[2][3]

Treatment was continued as long as the patient was deriving clinical benefit without

unacceptable toxicity.

Response Assessment
Response to treatment was evaluated according to the International Working Group (IWG)

revised recommendations for AML.[2][7]

Complete Remission (CR): Bone marrow with <5% blasts, no Auer rods, no evidence of

extramedullary disease, absolute neutrophil count (ANC) >1,000/μL, and platelet count

≥100,000/μL, independent of transfusions.[3]

Complete Remission with incomplete blood count recovery (CRi): Meets all criteria for CR

except for residual neutropenia (ANC <1000/μL) or thrombocytopenia (platelets <100,000/

μL).

Bone marrow assessments were performed at the end of the first treatment cycle and

subsequently depending on the patient's response.[8][9]
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Figure 1. Simplified workflow of the randomized clinical trials.
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Mechanism of Action and Synergistic Signaling
The synergistic effect of Volasertib and low-dose cytarabine is rooted in their distinct but

complementary mechanisms of action targeting the cell cycle of leukemic blasts.

Volasertib is an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of

mitosis.[2] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to a

prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis

(programmed cell death).[10]

Cytarabine is a pyrimidine analog that, in its active triphosphate form (ara-CTP), primarily acts

as an antimetabolite. It inhibits DNA polymerase, leading to the termination of DNA chain

elongation during the S phase of the cell cycle.

The proposed synergy arises from Volasertib's ability to arrest cells in the G2/M phase, a

phase in which cells are known to be more sensitive to certain DNA-damaging agents. While

cytarabine's primary action is in S phase, the disruption of the cell cycle by Volasertib may

render the leukemic cells more vulnerable to apoptosis.

Furthermore, preclinical studies suggest a potential interplay with the PI3K/AKT signaling

pathway. Some evidence indicates that the PI3K/AKT pathway can be upregulated upon

administration of Volasertib.[11][12] The PI3K/AKT pathway is a crucial signaling cascade that

promotes cell survival and proliferation. Its upregulation could represent a resistance

mechanism. Therefore, the cytotoxic stress induced by cytarabine might be more effective in

cells where PLK1 is inhibited, despite the potential for PI3K/AKT pathway activation.

Conversely, other studies have shown that PLK1 inhibition can lead to reduced phosphorylation

of AKT and other downstream effectors like mTOR, suggesting a more complex interaction.[11]
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Figure 2. Proposed synergistic signaling pathway of Volasertib and Cytarabine.
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Conclusion
The combination of Volasertib and low-dose cytarabine represents a rational therapeutic

strategy for older patients with AML who are not candidates for intensive chemotherapy. The

Phase II clinical trial data demonstrated promising improvements in objective response rates

and survival.[2][3][4] However, the subsequent Phase III trial, while confirming the higher

response rate, did not show an overall survival benefit and was associated with increased

treatment-related mortality, primarily from infections.[1]

This highlights a critical challenge in treating this vulnerable patient population: balancing the

potential for increased efficacy with the risk of heightened toxicity. Future research may focus

on identifying patient subgroups who are most likely to benefit from this combination, optimizing

the dosing schedule to mitigate toxicity, and exploring combinations with other targeted agents

to further enhance antileukemic activity while maintaining a manageable safety profile. The

complex interplay between PLK1 inhibition and other survival pathways, such as PI3K/AKT,

warrants further investigation to uncover potential biomarkers for response and resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2003.04.036
https://ashpublications.org/blood/article/124/9/1426/73070/Randomized-phase-2-trial-of-low-dose-cytarabine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4148765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4148765/
https://pubmed.ncbi.nlm.nih.gov/25006120/
https://pubmed.ncbi.nlm.nih.gov/25006120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5667974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5667974/
https://www.researchgate.net/publication/318748128_Identification_of_volasertib-resistant_mechanism_and_evaluation_of_combination_effects_with_volasertib_and_other_agents_on_acute_myeloid_leukemia
https://www.benchchem.com/product/b1683956#synergistic-effects-of-volasertib-and-low-dose-cytarabine
https://www.benchchem.com/product/b1683956#synergistic-effects-of-volasertib-and-low-dose-cytarabine
https://www.benchchem.com/product/b1683956#synergistic-effects-of-volasertib-and-low-dose-cytarabine
https://www.benchchem.com/product/b1683956#synergistic-effects-of-volasertib-and-low-dose-cytarabine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683956?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

